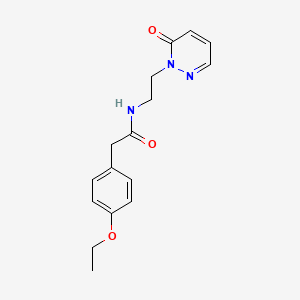

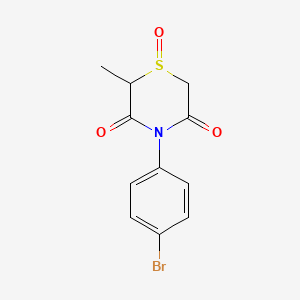

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

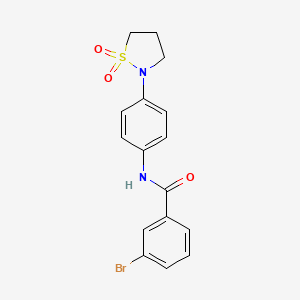

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione (4-Bromo-2-methyl-1-oxo-1,4-thiazinane-3,5-dione) is a heterocyclic compound that belongs to the family of thiazinane derivatives. It is a colorless solid with a molecular formula of C9H6BrNO2S. This compound has a variety of applications in both scientific research and industrial processes. It is used as a catalyst in organic synthesis and as a pharmaceutical intermediate. It has also been used in the synthesis of novel pharmaceuticals and as a reagent in the synthesis of other heterocyclic compounds.

Scientific Research Applications

Synthesis and Characterization

- New derivatives related to 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione have been synthesized and characterized. Schiff's bases were employed in the process using inert solvents, with compounds identified through various spectroscopic methods (AL-Hiti & Abdalgabar, 2022).

Application in Heterocyclic Compound Synthesis

- The chemical has been used in the synthesis of heterocyclic compounds like 1,3-oxazepane-4,7-dione derivatives, highlighting its role in creating diverse chemical structures (Gautam & Chaudhary, 2014).

Antimicrobial Studies

- It has been involved in the creation of compounds with antimicrobial properties, as seen in studies involving transition metal complexes and 1,3-dione derivatives (Sampal et al., 2018).

Inhibitors of Glycolic Acid Oxidase

- Derivatives of this compound have shown potential as inhibitors of glycolic acid oxidase, indicating its utility in biochemical research and potential therapeutic applications (Rooney et al., 1983).

Crystal Structures

- Its derivatives have been used in studies focusing on crystal structures, which is crucial in understanding molecular interactions and properties (Lastovickova et al., 2018).

Synthesis of Chiral Allylic Ureas and Amino Acids

- The compound has contributed to the synthesis of chiral allylic ureas and α-methyl-β-amino acids, demonstrating its significance in advanced organic synthesis (Sabala et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

It is suggested that the compound may interact with its targets through a series of biochemical reactions . The compound’s bromophenyl group could potentially enhance its binding affinity to its targets .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Biochemical Analysis

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione is not well-established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3S/c1-7-11(15)13(10(14)6-17(7)16)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEBJNZFWLENSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2355186.png)

![N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2355194.png)